molecular formula C23H27N3O B11009147 N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B11009147
M. Wt: 361.5 g/mol
InChI Key: PBCGIIRIOLOMJH-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group at the nitrogen atom and an indole moiety attached to a propanamide chain. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide typically involves multiple steps, starting with the preparation of the piperidine and indole intermediates. One common synthetic route includes the following steps:

    Preparation of 1-benzylpiperidine: This can be achieved by the reductive amination of piperidine with benzyl chloride in the presence of a reducing agent such as sodium borohydride.

    Synthesis of 3-(1H-indol-3-yl)propanamide: This intermediate can be synthesized by the reaction of indole-3-acetic acid with ammonia or an amine in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

    Coupling Reaction: The final step involves coupling the 1-benzylpiperidine with 3-(1H-indol-3-yl)propanamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential interactions with biological targets, including receptors and enzymes, making it valuable for drug discovery and development.

    Medicine: Research on this compound includes its potential therapeutic effects, such as analgesic, anti-inflammatory, and anticancer properties.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide can be compared with other similar compounds, such as:

    N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)butanamide: This compound has a similar structure but with an additional carbon in the propanamide chain, which may affect its biological activity and chemical properties.

    N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)ethanamide: This compound has one less carbon in the propanamide chain, leading to differences in its reactivity and interactions with biological targets.

    N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)pentanamide: With an extended carbon chain, this compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to this compound.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C23H27N3O/c27-23(11-10-19-16-24-22-9-5-4-8-21(19)22)25-20-12-14-26(15-13-20)17-18-6-2-1-3-7-18/h1-9,16,20,24H,10-15,17H2,(H,25,27)

InChI Key

PBCGIIRIOLOMJH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=CNC3=CC=CC=C32)CC4=CC=CC=C4

Origin of Product

United States

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